2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one
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Overview
Description
2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a propanone group bonded to two phenyl groups and a 2-methylpropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropyl bromide with 1,2-diphenylpropan-1-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The 2-methylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic reactions. Additionally, its structural features allow it to participate in various chemical pathways, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpropoxy)-1,2-diphenylpropan-2-one
- 2-(2-Methylpropoxy)-1,2-diphenylpropan-3-one
Uniqueness
2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of the 2-methylpropoxy group and the positioning of the phenyl groups contribute to its unique chemical behavior .
Properties
CAS No. |
27962-50-1 |
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Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(2-methylpropoxy)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C19H22O2/c1-15(2)14-21-19(3,17-12-8-5-9-13-17)18(20)16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3 |
InChI Key |
DRJZOAFDPJRWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(C)(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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